12-Azidododecylphosphonic acid
Description
12-Azidododecylphosphonic acid (CAS: 721457-32-5) is an organophosphorus compound with the molecular formula C₁₂H₂₆N₃O₃P. It features a 12-carbon alkyl chain terminated by a phosphonic acid group (-PO₃H₂) and an azide (-N₃) functional group at the terminal position. This structure enables unique reactivity, particularly in click chemistry applications (e.g., azide-alkyne cycloaddition) and surface modification due to the phosphonic acid’s strong affinity for metal oxides . The compound is commercially available at 95% purity, making it suitable for research in materials science and bioconjugation .
Properties
IUPAC Name |
12-azidododecylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N3O3P/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-19(16,17)18/h1-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLXOVKIALVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Precursor : 12-Bromododecylphosphonic acid or ester.
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Reagents : NaN₃ (3 equivalents), dimethylformamide (DMF) solvent.
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Workup : Extraction with ethyl acetate, sequential washing with HCl and brine.
Yield : ~95% (based on analogous carboxylic acid synthesis).
Phosphonic Acid Group Installation
Phosphonic acid functionalization is achieved via two primary routes:
Michaelis-Arbuzov Reaction
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Precursor : 1-Bromododecane.
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Reagents : Triethyl phosphite, heated to 120–140°C for 6–8 hours.
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Mechanism : The bromide displaces a phosphite ester, forming triethyl dodecylphosphonate.
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Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis converts the ester to phosphonic acid.
Advantages : High scalability, minimal byproducts.
Palladium-Catalyzed Cross-Coupling
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Precursor : Alkenyl or aryl halides.
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Reagents : Pd(OAc)₂, Xantphos ligand, and H-phosphonate under Miyaura borylation conditions.
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Outcome : Direct formation of phosphonic acid without ester intermediates.
Limitations : Lower yields (~70%) due to competing side reactions.
Integrated Synthesis Protocol
Combining the above steps, a representative synthesis involves:
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Synthesis of 12-Bromododecylphosphonic Acid
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React 1,12-dibromododecane with triethyl phosphite.
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Hydrolyze with 6M HCl to yield 12-bromododecylphosphonic acid.
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Azide Introduction
Critical Parameters :
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Solvent purity : Absolute ethanol or DMF prevents undesired hydrolysis.
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Temperature control : Prevents azide decomposition (>100°C induces HN₃ release).
Analytical Characterization
Successful synthesis is confirmed through:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HR-MS)
Applications in Surface Functionalization
12-Azidododecylphosphonic acid is widely used for:
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Metal oxide coatings : Forms self-assembled monolayers (SAMs) on Al₂O₃ via phosphonic acid adsorption.
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Click chemistry : Azide-alkyne cycloaddition enables grafting of polymers or biomolecules.
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Immerse Al₂O₃ in 1 mM ethanolic solution of 12-azidododecylphosphonic acid at 60°C for 30 min.
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Rinse with ethanol and dry under argon.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 12-Azidododecylphosphonic acid primarily undergoes:
Click Chemistry Reactions: Reacts with alkynes to form 1,2,3-triazoles
Substitution Reactions: The azide group can be substituted under certain conditions.
Common Reagents and Conditions:
Reagents: Alkynes, copper-free catalysts for click chemistry.
Conditions: Mild temperatures (25-50°C), solvents like water or ethanol.
Major Products:
1,2,3-Triazoles: Formed via click chemistry reactions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₆N₃O₃P
- Molecular Weight : 291.33 g/mol
- CAS Number : 721457-32-5
- Melting Point : 83°C to 85°C
ADPA features a terminal azide group which allows it to participate in click chemistry reactions, specifically the formation of 1,2,3-triazoles through copper-free 1,3-dipolar cycloaddition with alkyne functionalities .
Self-Assembled Monolayers (SAMs)
ADPA is extensively used in the formation of SAMs on various substrates, particularly metal oxides like indium tin oxide (ITO). SAMs are crucial in modifying surface properties for applications in electronics and sensors.
Case Study: Selective Copper Electroplating
In a study comparing ADPA with octadecylphosphonic acid (ODPA), it was found that ADPA SAMs exhibited superior masking properties during selective copper electroplating on ITO. The research demonstrated that the deposition method and curing process significantly influenced the barrier properties of the SAMs. The optimal procedure led to an etching resistance increase by a factor of six compared to ODPA .
| Parameter | ADPA SAM | ODPA SAM |
|---|---|---|
| Etching Resistance (min) | 60 | 10 |
| Binding Mode Confirmation | ATR-FTIR | ATR-FTIR |
| Curing Step Impact | Positive | Neutral |
Surface Functionalization
ADPA's azide functionality allows for versatile biofunctionalization strategies. Its application in creating stable surfaces for detecting per- and polyfluoroalkyl substances (PFAS) has been documented, showcasing its utility in environmental monitoring and analytical chemistry.
Case Study: Biofunctionalization on Porous Aluminum Oxide
Research indicated that ADPA-modified porous aluminum oxide surfaces provided enhanced stability and reactivity for subsequent functionalization steps, facilitating improved detection capabilities for PFAS .
Nanotechnology Applications
ADPA has been utilized in the synthesis of liquid metal networks, which are promising for electronic applications due to their unique properties.
Case Study: Liquid Metal Encapsulates
A recent patent describes methods for producing nanoscale liquid metal encapsulates functionalized with ADPA. These encapsulates can be photopatterned to control electrical properties under strain, making them suitable for advanced electronic devices .
Click Chemistry
The ability of ADPA to react with alkynes via click chemistry is pivotal in creating complex molecular architectures for drug delivery systems and advanced materials.
Application Example:
ADPA's coupling reaction with alkyne functions to form triazole linkages has been leveraged in developing multifunctional materials that can respond to environmental stimuli .
Mechanism of Action
The primary mechanism of action for 12-Azidododecylphosphonic acid involves its participation in click chemistry reactions. The azide group reacts with alkynes to form 1,2,3-triazoles through a 1,3-dipolar cycloaddition . This reaction is highly specific and efficient, making it valuable for various applications.
Comparison with Similar Compounds
1,12-Dodecanediphosphonic Acid (CAS: 7450-59-1)
- Molecular Formula : C₁₂H₂₈O₆P₂
- Functional Groups : Two terminal phosphonic acid groups.
- Key Properties : Higher oxygen and phosphorus content compared to 12-azidododecylphosphonic acid; melting point 181–187°C .
- Applications : Primarily used as a chelating agent due to its dual phosphonic acid groups, which enhance metal ion binding. Unlike 12-azidododecylphosphonic acid, it lacks an azide group, limiting its utility in click chemistry but making it effective in corrosion inhibition or mineral scale prevention .
12-Mercaptododecylphosphonic Acid (MDPA, CAS: Not Provided)
- Functional Groups : Terminal phosphonic acid and a thiol (-SH) group.
- Key Properties : The thiol group enables disulfide bond formation and coordination with heavy metals (e.g., Au, Ag).
- Applications: Used in surface functionalization to enhance bonding between metals (e.g., Au) and oxides (e.g., TiO₂).
Diphenylphosphoryl Azide (CAS: 26386-88-9)
- Molecular Formula : C₁₂H₁₂N₃O₂P
- Functional Groups : Aromatic phosphoryl group and azide.
- Key Properties : The aromatic backbone reduces solubility in polar solvents compared to aliphatic 12-azidododecylphosphonic acid.
- Applications : Widely used in organic synthesis for Staudinger reactions and peptide coupling. Its azide group participates in cycloadditions, but its aromatic structure limits its use in surface modification, unlike the alkyl-chain-based 12-azidododecylphosphonic acid .
Dilauryl Phosphite (CAS: 21302-09-0)
- Functional Groups : Phosphite ester (-OP(OR)₂).
- Key Properties : Hydrolytically unstable compared to phosphonic acids; susceptible to oxidation.
- Applications : Primarily an antioxidant or stabilizer in polymers. The absence of a phosphonic acid or azide group restricts its utility in metal binding or click chemistry .
Comparative Data Table
Research Findings and Differentiation
- Surface Modification : Phosphonic acid groups in both 12-azidododecylphosphonic acid and MDPA facilitate strong binding to metal oxides, but MDPA’s thiol group offers additional redox activity for metal coordination .
Biological Activity
12-Azidododecylphosphonic acid (ADPA) is a phosphonic acid derivative characterized by its azide functional group, which is significant for various chemical applications, including "click chemistry." This compound has garnered attention not only for its chemical reactivity but also for its potential biological activities. This article provides a comprehensive overview of the biological activity of ADPA, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₅N₃O₃P
- Molecular Weight : 283.3 g/mol
- CAS Number : 140631-27-2
Synthesis
ADPA can be synthesized through various methods, often involving the reaction of dodecylphosphonic acid with azide-containing reagents. The azide group allows for subsequent functionalization via click chemistry, particularly with alkyne-containing compounds to form 1,2,3-triazoles.
The biological activity of ADPA primarily stems from its ability to form self-assembled monolayers (SAMs) on surfaces. These SAMs can influence cellular interactions and behaviors due to their unique chemical properties.
Key Mechanisms
- Cell Adhesion : ADPA-modified surfaces have shown enhanced cell adhesion properties, which is crucial for tissue engineering applications.
- Biocompatibility : Studies indicate that ADPA exhibits low cytotoxicity, making it suitable for biomedical applications.
- Antimicrobial Activity : Preliminary data suggest that ADPA may possess antimicrobial properties, although further studies are required to quantify this activity.
Case Study 1: Self-Assembled Monolayers
A study investigated the effectiveness of ADPA in forming SAMs on indium tin oxide (ITO) substrates. The results demonstrated that ADPA SAMs exhibited superior masking properties compared to octadecylphosphonic acid (ODPA) SAMs during copper electroplating processes. The electrochemical measurements indicated a significant increase in the insulating properties of ADPA SAMs, with an etching resistance (ER) of at least 60 minutes under specific deposition conditions .
Case Study 2: Surface Functionalization
Another research focused on the application of ADPA in creating functionalized surfaces for biosensing applications. The azide functionality facilitated the attachment of various biomolecules through click reactions, enhancing the specificity and sensitivity of biosensors developed for detecting specific pathogens .
Biological Activity Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
